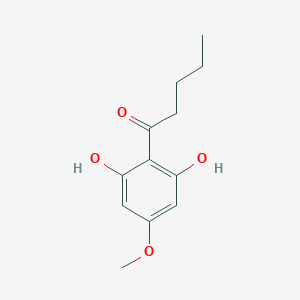
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H16O4 It is a derivative of acetophenone and is characterized by the presence of hydroxy and methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one typically involves the reaction of 2,6-dihydroxy-4-methoxybenzaldehyde with a suitable alkylating agent. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
2’,6’-Dihydroxy-4’-methoxyacetophenone: Similar structure but with a shorter alkyl chain.
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one: Contains additional chloro substituents.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Contains a propenone group instead of a pentanone group.
Uniqueness
1-(2,6-Dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of hydroxy, methoxy, and pentanone groups, which confer distinct chemical and biological properties
特性
CAS番号 |
69480-05-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
1-(2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16O4/c1-3-4-5-9(13)12-10(14)6-8(16-2)7-11(12)15/h6-7,14-15H,3-5H2,1-2H3 |
InChIキー |
RSDBBCCTTGZZLG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=C(C=C(C=C1O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















